molecular formula C15H17N3O3S2 B2466450 Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-97-1

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2466450
CAS No.: 946236-97-1
M. Wt: 351.44
InChI Key: BSFMQEPMVIHJOW-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its potential antimicrobial and anticancer properties, it is being investigated for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to Ethyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate include other thiazole derivatives such as:

Properties

IUPAC Name

ethyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)22-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMQEPMVIHJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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